molecular formula C20H18ClF3N2O5 B2714980 1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate CAS No. 339099-88-6

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate

Cat. No.: B2714980
CAS No.: 339099-88-6
M. Wt: 458.82
InChI Key: NNFPGHZLRFCOLR-UHFFFAOYSA-N
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Description

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate is a useful research compound. Its molecular formula is C20H18ClF3N2O5 and its molecular weight is 458.82. The purity is usually 95%.
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Biological Activity

1,3-Diethyl 2-{[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]methylidene}propanedioate, also known by its CAS number 337920-38-4, is a synthetic compound with a complex molecular structure. Its molecular formula is C20H18ClF3N2O5C_{20}H_{18}ClF_3N_2O_5 and it has been studied for various biological activities, particularly in the context of medicinal chemistry and pharmacology.

The compound features a pyridine ring and several functional groups that contribute to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological membranes.

PropertyValue
Molecular FormulaC20H18ClF3N2O5
Molecular Weight458.82 g/mol
CAS Number337920-38-4
PurityTypically ≥95%

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. Studies have shown that chalcone derivatives, which share structural similarities with this compound, can induce apoptosis in cancer cells through various mechanisms including oxidative stress and mitochondrial dysfunction.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study assessed the antibacterial efficacy of related compounds against various strains of bacteria, revealing that certain derivatives possess notable activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, some studies suggest that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation and pain pathways.

Case Studies

  • Antitumor Efficacy : A study published in Molecules demonstrated that chalcone analogs exhibited IC50 values in the low micromolar range against HeLa cervical cancer cells. The specific analogs were found to induce cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antibacterial Testing : In another investigation, derivatives were tested using the agar disc diffusion method against Staphylococcus aureus and Escherichia coli. Results indicated that certain compounds showed significant inhibition zones compared to control groups, suggesting potential for development as antibacterial agents.

Properties

IUPAC Name

diethyl 2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF3N2O5/c1-3-29-18(27)15(19(28)30-4-2)11-25-13-5-7-14(8-6-13)31-17-16(21)9-12(10-26-17)20(22,23)24/h5-11,25H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFPGHZLRFCOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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